molecular formula C11H19NO10S2 B1231004 Progoitrin CAS No. 585-95-5

Progoitrin

Cat. No. B1231004
CAS RN: 585-95-5
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-ILPXZUKPSA-N
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Description

Progoitrin is a biochemical from the glucosinolate family that is found in some food . It is inactive but after ingestion is converted to goitrin . Goitrin decreases the thyroid hormone production . Progoitrin has been isolated in cabbage, brussels sprouts, kale, peanuts, mustard, rutabaga, kohlrabi, spinach, cauliflower, horseradish, and rapeseed oil .


Synthesis Analysis

Research on the biosynthesis of Progoitrin glucosinolate can aid the understanding of the nutritional value in Brassica plants . In a study, four ODD genes likely involved in Progoitrin biosynthesis were cloned from Chinese kale . These four genes, designated as BocODD1–4, shared 75–82% similarities with the ODD sequence of Arabidopsis .


Molecular Structure Analysis

Progoitrin has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da and its monoisotopic mass is 389.045044 Da .


Chemical Reactions Analysis

The chemical structure of the glucosinolate is an important determinant of the product that is formed, which in turn determines its biological activity . The latter may range from detrimental (e.g., progoitrin) to beneficial (e.g., glucoraphanin) .


Physical And Chemical Properties Analysis

Progoitrin has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da . It is a solid substance that should be stored at 4°C, protected from light, dry, and sealed .

Scientific Research Applications

Inheritance in Oilseed Rape

  • Genetic Inheritance : Progoitrin and total aliphatic glucosinolate concentrations were studied in oilseed rape. The inheritance patterns and genetic parameters indicated prospects for reducing glucosinolate concentrations in this material, with implications for plant breeding and agriculture (Hill et al., 2003).

Antiviral Properties

  • Anti-Influenza Activity : Research demonstrated that progoitrin and related compounds from Isatidis Radix exhibited significant antiviral effects against influenza A virus, suggesting its potential for developing pharmacotherapy for viral infections (Nie et al., 2020).

Biotransformation in Traditional Chinese Medicine

  • Conversion to Bioactive Constituents : A study on Radix isatidis revealed that progoitrin undergoes biotransformation to form bioactive constituents, providing a basis for quality control and industrial production of traditional Chinese medicines (Xie et al., 2011).

Biosynthesis in Brassica Plants

  • Regulation of Bitterness : Progoitrin is a primary source of bitterness in Brassica plants. Studies on Chinese kale identified specific genes involved in progoitrin biosynthesis, aiding understanding of nutritional values in these plants (Wu et al., 2022).

Synthesis and Biological Activity

  • Synthesis and Authentication : The synthesis of progoitrin was achieved, and its biological activity was authenticated, marking a significant advancement in understanding its properties (Macleod & Rossiter, 1983).

Role in Plant Biology

  • Aglycone Synthesis : Research on rutabaga plants showed that progoitrin's aglycone is synthesized using methionine and acetate, contributing to understanding its biogenetic scheme (Serif & Schmotzer, 1968).

Influence on Taste and Nutrition

  • Taste Preference in Vegetables : The presence of progoitrin in Brussels sprouts significantly affects taste preference and perceived bitterness, influencing consumer choices and vegetable breeding strategies (Doorn et al., 1998).

Application in Fine Chemical Production

  • Use in Biotechnological Processes : Progoitrin derived from Crambe abyssinica meal can be transformed into fine chemicals, showcasing its potential in biotechnology and industrial applications (Daubos et al., 1998).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6+,8+,9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHSVHWQEVDFQT-ILPXZUKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974057
Record name 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucorapiferin

CAS RN

585-95-5
Record name Progoitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Progoitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUCORAPIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27T66W417
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,510
Citations
HE Van Doorn, GC Van der Kruk… - Journal of the …, 1998 - Wiley Online Library
… sinigrin and progoitrin on taste preference and bitterness of sprouts. Sinigrin and progoitrin … sinigrin and progoitrin. In two additional trials, in which the combined content of sinigrin and …
Number of citations: 152 onlinelibrary.wiley.com
Z Xie, Y Shi, Z Wang, R Wang, Y Li - Journal of agricultural and …, 2011 - ACS Publications
… (R)- and (S)-Goitrin are the breakdown products of epiprogoitrin and progoitrin from R. … Then, the biotransformation of individual glucosinolates such as epiprogoitrin and progoitrin was …
Number of citations: 39 pubs.acs.org
S Gronowitz, L Svensson, R Ohlson - Journal of Agricultural and …, 1978 - ACS Publications
The hydrolysis of isolated progoitrin (2-hydroxy-3-butenylglucosinolate) at different pHs and in different buffers has been investigated. The rate of disappearance of the glucosinolate …
Number of citations: 35 pubs.acs.org
GS Serif, LA Schmotzer - Phytochemistry, 1968 - Elsevier
… progoitrin. Labeled precursor studies have revealed that the most effective precursors of the progoitrin … Partial degradation studies with progoitrin have shown that approximately 38 per …
Number of citations: 14 www.sciencedirect.com
AJ MacLeod, JT Rossiter - Phytochemistry, 1986 - Elsevier
The effect of a range of concentrations of Fe 2+ on the non-enzymic degradation of pure, synthesized 2-hydroxybut-3-enylglucosinolate was assessed. For maximum activity, eight …
Number of citations: 28 www.sciencedirect.com
Z Liu, AH Hirani, PBE McVetty, F Daayf, CF Quiros… - Plant molecular …, 2012 - Springer
The hydrolytic products of glucosinolates in brassica crops are bioactive compounds. Some glucosinolate derivatives such as oxazolidine-2-thione from progoitrin in brassica oilseed …
Number of citations: 72 link.springer.com
JE Van Doorn, GC Van der Kruk, GJ Van Holst… - Euphytica, 1999 - Springer
… progoitrin content of Brussels sprouts was studied at three production locations in the Netherlands. The content of sinigrin and progoitrin … of sinigrin and progoitrin was relatively stable. …
Number of citations: 16 link.springer.com
EL Oginsky, AE Stein, MA Greer - Proceedings of the Society …, 1965 - journals.sagepub.com
… Progoitrin is a thioglycoside present in high concentration in … of thioglycosides similar to progoitrin could be accomplished … sinigrin, sinalbin, and progoitrin; however, the enzyme could …
Number of citations: 184 journals.sagepub.com
R Bernardi, MG Finiguerra, AA Rossi… - Journal of agricultural …, 2003 - ACS Publications
… determined with the epimers progoitrin (R) and epi-progoitrin (S) as … highly specific for epi-progoitrin due to a better stabilization … bonding that only epi-progoitrin can set up between its …
Number of citations: 83 pubs.acs.org
AJ Macleod, JT Rossiter - Phytochemistry, 1987 - Elsevier
Using a model system consisting of synthesized 2-hydroxybut-3-enylglucosinolate and a purified thioglucoside glucohydrolase preparation from Brassica napus, the effects of ascorbate…
Number of citations: 18 www.sciencedirect.com

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